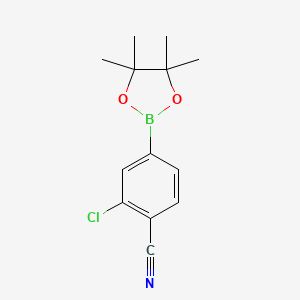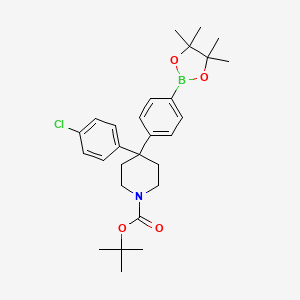![molecular formula C15H21NO4 B1457095 Methyl 4-[1-(Boc-amino)ethyl]benzoate CAS No. 1211572-02-9](/img/structure/B1457095.png)
Methyl 4-[1-(Boc-amino)ethyl]benzoate
Übersicht
Beschreibung
“Methyl 4-[1-(Boc-amino)ethyl]benzoate” is a chemical compound with the CAS Number: 1211572-02-9 . It has a molecular weight of 279.34 g/mol . The IUPAC name for this compound is methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 4-[1-(Boc-amino)ethyl]benzoate” is 1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18) . The SMILES representation is CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC©©C .Wissenschaftliche Forschungsanwendungen
Hydrogen-bonded Supramolecular Structures
Research on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds demonstrates their ability to form hydrogen-bonded supramolecular structures. These structures vary in dimensionality from one-dimensional chains to three-dimensional frameworks, facilitated by a combination of N-H...O and N-H...N hydrogen bonds. Such findings are crucial for developing new materials with potential applications in molecular recognition, catalysis, and drug delivery (Portilla et al., 2007).
Synthesis and Biological Activities
Studies on novel arylazopyrazolones substituted with thiazolyhydrazone, starting from compounds like 4-(1H)-benzotriazoyl methyl amino benzoate, underscore the role of such chemicals in synthesizing compounds with significant antimicrobial activity. This demonstrates the potential of related benzoate compounds in the development of new antimicrobial agents, which is critical for addressing the global challenge of antibiotic resistance (Shah, 2014).
Nonlinear Optical Properties
Research into Schiff base compounds derived from ethyl-4-amino benzoate reveals their nonlinear optical properties, including refractive indices and optical limiting behaviors. Such studies are fundamental for advancing materials science, particularly in developing new optical materials for applications in photonics, telecommunications, and information processing (Abdullmajed et al., 2021).
Synthesis Technologies
Optimization of synthesis technologies for compounds like ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate points to the importance of such research in improving industrial production methods. Efficient synthesis routes contribute to the development of pharmaceuticals and other chemical products by enhancing yield, reducing costs, and minimizing environmental impact (Qiao-yun, 2012).
Pseudopeptide Synthesis
The synthesis of novel amino acids and their protected derivatives, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), for use in pseudopeptide synthesis illustrates the role of benzoate derivatives in medicinal chemistry and drug design. These building blocks enable the creation of peptidomimetics with potential therapeutic applications (Pascal et al., 2000).
Safety And Hazards
“Methyl 4-[1-(Boc-amino)ethyl]benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXGVQOIUBOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[1-(Boc-amino)ethyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide](/img/structure/B1457013.png)


![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)
![4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B1457020.png)
![ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B1457021.png)

![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457024.png)


![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)


